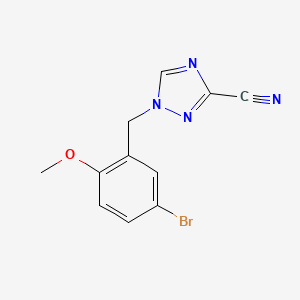
6-Methyl-2-(((5-methyl-1,2,4-oxadiazol-3-yl)methyl)thio)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(((5-methyl-1,2,4-oxadiazol-3-yl)methyl)thio)pyrimidin-4-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(((5-methyl-1,2,4-oxadiazol-3-yl)methyl)thio)pyrimidin-4-amine typically involves the formation of the oxadiazole ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-(((5-methyl-1,2,4-oxadiazol-3-yl)methyl)thio)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the oxadiazole ring.
Aplicaciones Científicas De Investigación
6-Methyl-2-(((5-methyl-1,2,4-oxadiazol-3-yl)methyl)thio)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-(((5-methyl-1,2,4-oxadiazol-3-yl)methyl)thio)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes like thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and gene expression, respectively . It can also interfere with signaling pathways, such as the NF-kB signaling pathway, to exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring but has a different substitution pattern.
2-Amino-1,3,4-oxadiazole derivatives: These compounds have similar structures but differ in the position and nature of substituents.
Uniqueness
6-Methyl-2-(((5-methyl-1,2,4-oxadiazol-3-yl)methyl)thio)pyrimidin-4-amine is unique due to its combination of the oxadiazole and pyrimidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H11N5OS |
|---|---|
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
6-methyl-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]pyrimidin-4-amine |
InChI |
InChI=1S/C9H11N5OS/c1-5-3-7(10)13-9(11-5)16-4-8-12-6(2)15-14-8/h3H,4H2,1-2H3,(H2,10,11,13) |
Clave InChI |
BVYVBPYHDASDOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)SCC2=NOC(=N2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Diphenyl(2'-(4-(trifluoromethyl)phenyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14911201.png)



![[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B14911235.png)



